Cas no 1248090-42-7 (2-Chloro-3-(methylthio)pyrazine)

2-Chloro-3-(methylthio)pyrazine 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-methylthiopyrazine
- 2-Chloro-3-(methylthio)pyrazine
- Pyrazine, 2-chloro-3-(methylthio)-
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- MDL: MFCD16080444
- インチ: 1S/C5H5ClN2S/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
- InChIKey: GSSZVVABAUFKTJ-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=CN=1)SC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 91
- トポロジー分子極性表面積: 51.1
2-Chloro-3-(methylthio)pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM332729-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 95%+ | 1g |
$432 | 2021-08-18 | |
eNovation Chemicals LLC | D580207-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 95% | 1g |
$890 | 2025-02-28 | |
eNovation Chemicals LLC | D580207-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 95% | 1g |
$890 | 2025-02-25 | |
Crysdot LLC | CD00011674-1g |
2-Chloro-3-(methylthio)pyrazine |
1248090-42-7 | 97% | 1g |
$248 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202798-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 98% | 1g |
¥2778.00 | 2024-08-09 | |
Chemenu | CM332729-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 95%+ | 1g |
$285 | 2023-01-19 | |
eNovation Chemicals LLC | D580207-1g |
2-Chloro-3-methylthiopyrazine |
1248090-42-7 | 95% | 1g |
$890 | 2024-08-03 | |
Crysdot LLC | CD00011674-5g |
2-Chloro-3-(methylthio)pyrazine |
1248090-42-7 | 97% | 5g |
$743 | 2024-07-19 |
2-Chloro-3-(methylthio)pyrazine 関連文献
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Anthony Chartoire,Corinne Comoy,Yves Fort Org. Biomol. Chem. 2011 9 1839
2-Chloro-3-(methylthio)pyrazineに関する追加情報
Comprehensive Analysis of 2-Chloro-3-(methylthio)pyrazine (CAS No. 1248090-42-7): Properties, Applications, and Industry Trends
2-Chloro-3-(methylthio)pyrazine (CAS No. 1248090-42-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This sulfur- and nitrogen-containing pyrazine derivative is characterized by a chloro substituent at the 2-position and a methylthio group at the 3-position, which contribute to its reactivity and functional versatility. The compound's molecular formula, C5H5ClN2S, reflects its compact yet highly modifiable architecture, making it a valuable intermediate in synthetic chemistry.
Recent studies highlight the growing demand for pyrazine derivatives in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are actively exploring 2-Chloro-3-(methylthio)pyrazine as a building block for novel therapeutic compounds, capitalizing on its ability to undergo nucleophilic substitution reactions at both the chloro and methylthio sites. The compound's CAS 1248090-42-7 has become a frequently searched identifier in scientific databases, reflecting its emerging importance in medicinal chemistry pipelines.
In the flavor and fragrance industry, methylthio-substituted pyrazines are recognized for their potent organoleptic properties. While 2-Chloro-3-(methylthio)pyrazine itself isn't directly used as a flavorant, its structural analogs contribute roasted, nutty notes to food products. This connection has spurred interest in the compound's potential derivatization pathways for creating novel aroma chemicals, aligning with consumer trends toward natural-identical flavor enhancers.
The synthesis of CAS 1248090-42-7 typically involves chlorination of corresponding hydroxypyrazines followed by thioetherification, with recent methodological improvements focusing on greener catalytic systems. A 2023 study demonstrated a 15% yield increase using phase-transfer catalysis, addressing common queries about "efficient synthesis of 3-methylthio pyrazines" frequently encountered in chemical forums. These process optimizations are particularly relevant given the pharmaceutical industry's emphasis on sustainable manufacturing.
Analytical characterization of 2-Chloro-3-(methylthio)pyrazine reveals distinctive spectral features: a strong IR absorption at 680 cm-1 (C-Cl stretch) and characteristic 1H NMR signals at δ 2.65 (s, 3H) for the methylthio protons. These markers are crucial for quality control, especially when responding to common search queries about "identification of pyrazine derivatives" or "spectral data for CAS 1248090-42-7". Advanced techniques like LC-MS and X-ray crystallography have further elucidated its molecular conformation and purity thresholds.
From a commercial perspective, 2-Chloro-3-(methylthio)pyrazine occupies a niche but growing segment in fine chemicals. Procurement specialists often search for "high-purity 1248090-42-7 suppliers" or "bulk pyrazine intermediates", reflecting its transition from laboratory-scale to pilot plant production. Current market analyses suggest a compound annual growth rate of 6.2% for such functionalized pyrazines through 2028, driven by their expanding applications in electronic materials and specialty polymers.
Environmental and handling considerations for CAS 1248090-42-7 follow standard protocols for chlorinated heterocycles. While not classified as hazardous under major regulatory frameworks, proper storage conditions (ambient temperature, inert atmosphere) are recommended to maintain stability—a point frequently emphasized in safety data sheets and technical bulletins. These precautions address common user concerns about "storage stability of methylthio pyrazines" found in industrial knowledge bases.
Future research directions for 2-Chloro-3-(methylthio)pyrazine include exploration of its metal-chelating properties and potential in materials science. Its bidentate ligand capability, enabled by the nitrogen and sulfur atoms, makes it interesting for catalytic applications—a subject gaining traction in academic search trends. Additionally, the compound's role in synthesizing thiazolo[5,4-b]pyrazine scaffolds represents an active area of investigation for novel heterocyclic systems.
In conclusion, 2-Chloro-3-(methylthio)pyrazine (CAS No. 1248090-42-7) exemplifies the importance of functionalized pyrazines in modern chemistry. Its dual reactivity, commercial availability, and multidisciplinary applications position it as a compound of continuing interest across pharmaceutical, agrochemical, and materials science sectors. As research evolves, this molecule will likely maintain its status as a key intermediate for innovative chemical development.
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